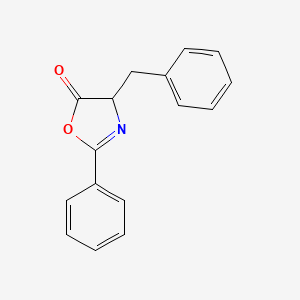

4-Benzyl-2-phenyl-2-oxazoline-5-one

Description

The exact mass of the compound 4-Benzyl-2-phenyl-2-oxazoline-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzyl-2-phenyl-2-oxazoline-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-phenyl-2-oxazoline-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSXVNLBHUVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373466 | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-61-3 | |

| Record name | 2-Phenyl-4-(phenylmethyl)-5(4H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYL-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Mechanism of 4-Benzyl-2-phenyl-2-oxazoline-5-one Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathway leading to 4-benzyl-2-phenyl-2-oxazoline-5-one. As this molecule is the saturated analogue of the more commonly synthesized 4-benzylidene-2-phenyl-5(4H)-oxazolone, its formation is best understood as a two-part process. We will first explore the classical Erlenmeyer-Plöchl reaction that constructs the unsaturated azlactone core, followed by the mechanistic principles of its selective reduction to the target compound.

Part 1: The Erlenmeyer-Plöchl Reaction: Synthesis of the Unsaturated Precursor

The foundational step in this synthesis is the Erlenmeyer-Plöchl reaction, a cornerstone of heterocyclic chemistry that condenses an N-acylglycine with an aldehyde.[1] In this context, hippuric acid (N-benzoylglycine) reacts with benzaldehyde to form 4-benzylidene-2-phenyl-5(4H)-oxazolone. This reaction is pivotal for creating α,β-unsaturated azlactones, which are versatile precursors for amino acids and various biologically active molecules.[2][3]

Core Mechanism

The reaction proceeds through a multi-step sequence involving cyclization, enolization, and condensation, catalyzed by a weak base (typically sodium acetate) with acetic anhydride serving as a dehydrating agent.[1][4]

-

Cyclization of Hippuric Acid: The process begins with the intramolecular cyclization of hippuric acid. Acetic anhydride activates the carboxylic acid group of hippuric acid by forming a mixed anhydride. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amide oxygen. This cyclization yields 2-phenyl-5(4H)-oxazolone, a key reactive intermediate.[5][6]

-

Enolate Formation: The 2-phenyl-5(4H)-oxazolone intermediate possesses acidic protons at the C-4 position.[2][5] The acetate ion, acting as a base, abstracts one of these protons to form a resonance-stabilized enolate. This step is critical as it generates the nucleophile required for the subsequent condensation.

-

Aldol-Type Condensation: The newly formed enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This step, analogous to a Perkin or Aldol condensation, forms a C-C bond and creates an aldol-type adduct.[1][7]

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule), driven by the formation of a highly conjugated system. This final step yields the stable, unsaturated product, (Z)-4-benzylidene-2-phenyl-5(4H)-oxazolone.[1]

Visualization of the Erlenmeyer-Plöchl Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 842-74-0 | Benchchem [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

Introduction: A Cornerstone of Heterocyclic and Amino Acid Chemistry

An In-Depth Technical Guide to the Erlenmeyer-Plöchl Azlactone Synthesis

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, building upon the initial work of J. Plöchl, the Erlenmeyer-Plöchl azlactone synthesis is a robust and versatile series of reactions for preparing azlactones (also known as 2-oxazolin-5-ones).[1][2][3] This reaction is a powerful tool in organic synthesis, primarily involving the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate.[1][4] The resulting unsaturated azlactones are not merely synthetic curiosities; they are highly valuable intermediates.[2][5] Their strained five-membered ring and activated exocyclic double bond make them susceptible to a variety of nucleophilic attacks, rendering them ideal precursors for the synthesis of α-amino acids, peptides, and various other biologically active heterocyclic compounds.[3][5][6][7] For professionals in drug development and medicinal chemistry, mastery of this reaction provides access to a vast chemical space of novel molecular scaffolds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]

The Reaction Mechanism: A Symphony of Condensation and Cyclization

The Erlenmeyer-Plöchl synthesis is a classic example of a reaction cascade where several transformations occur in a single pot. The overall process can be understood as an initial intramolecular condensation to form a key oxazolone intermediate, followed by an intermolecular condensation with a carbonyl compound, which is a variation of the Perkin reaction.[6][8][9]

The key mechanistic steps are as follows:

-

Formation of the Oxazolone Intermediate : The N-acylglycine (e.g., hippuric acid) is first treated with acetic anhydride. The anhydride serves a dual purpose: it acts as a dehydrating agent and facilitates the intramolecular cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone. This intermediate is itself an azlactone.[6][10][11]

-

Enolate Formation : The oxazolone formed in step 1 possesses acidic protons at the C-4 position.[6][10] In the presence of a mild base, such as the sodium acetate co-reagent, one of these protons is abstracted to generate a resonance-stabilized enolate. This enolate is the key nucleophile in the subsequent C-C bond-forming step.

-

Aldol-Type Condensation : The enolate anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This step is a classic aldol-type condensation that forms a new carbon-carbon bond and creates an alkoxide intermediate.

-

Elimination to Form the Product : The alkoxide intermediate is transient. It undergoes elimination, driven by the formation of a conjugated system, to yield the final 4-arylidene-2-oxazolin-5-one product. This elimination is typically facilitated by the acetic anhydride present in the reaction mixture, which can acetylate the hydroxyl group, turning it into a better leaving group (acetate). The final product is a highly conjugated and often brightly colored crystalline solid.[2]

Experimental Protocol: A Validated Step-by-Step Methodology

The following protocol describes a standard procedure for the synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one from benzaldehyde and hippuric acid. This method is a robust baseline that can be adapted for various substrates.

Reagents and Materials:

-

Hippuric Acid (N-benzoyl glycine)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Setup: In a 100 mL round-bottom flask, combine hippuric acid (10 mmol), the aromatic aldehyde (10 mmol), anhydrous sodium acetate (15 mmol), and acetic anhydride (30 mmol).[12]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath or on a heating mantle to approximately 100-110 °C. The solid mixture will liquefy and the reaction is typically maintained at this temperature for 1 to 2 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. A solid mass should form. Slowly add 20-30 mL of cold ethanol to the flask and stir the mixture, breaking up any large clumps. This step serves to quench any remaining acetic anhydride and to precipitate the product, which is sparingly soluble in ethanol, while keeping impurities in solution.[2][12]

-

Purification: Allow the mixture to stand, preferably in an ice bath or refrigerator for at least one hour, to maximize crystallization. Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol, followed by a wash with cold water to remove any residual acetate salts.

-

Drying and Characterization: Dry the product in a vacuum oven. The resulting azlactone is often pure enough for subsequent use. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).

Scope, Limitations, and Modern Variations

The true utility of a synthetic method is defined by its scope and limitations. The Erlenmeyer-Plöchl synthesis is broadly applicable, particularly for aromatic and heteroaromatic aldehydes.

Substrate Scope:

-

Aldehydes: A wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents can be used successfully. Heterocyclic aldehydes are also suitable substrates. A significant limitation of the classical procedure is its general incompatibility with aliphatic aldehydes, which are prone to self-condensation and other side reactions under the required thermal conditions.[13][14]

-

N-Acylglycines: While hippuric acid is the archetypal substrate, other N-acylglycines can be employed to vary the substituent at the C-2 position of the azlactone ring.

| Aldehyde Substrate | R Group | Typical Yield (%) | Reference |

| Benzaldehyde | Phenyl | 80-90% | [12] |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | ~85% | [5] |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | ~90% | [5] |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | ~75% | [5] |

| 2-Furaldehyde | 2-Furyl | ~70% | [1] |

| Pyridine-4-carboxaldehyde | 4-Pyridyl | ~65% | [13] |

Modern Methodologies and Catalysts:

To address the limitations of the classical method, such as harsh reaction conditions and limited substrate scope, numerous modern variations have been developed. These often focus on alternative catalysts and energy sources:

-

Microwave Irradiation: Using solid supports like alumina or calcium acetate under microwave irradiation can significantly reduce reaction times and improve yields, sometimes enabling the use of aliphatic aldehydes.[2][12][14]

-

Lewis Acid Catalysis: Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and Bismuth(III) acetate (Bi(OAc)₃) have been shown to promote the reaction under milder, often solvent-free, conditions.[2][5][15]

-

Ionic Liquids: Using ionic liquids as the reaction medium can provide an environmentally friendlier alternative to traditional solvents and can facilitate catalyst recycling.[5]

These advancements have expanded the synthetic utility of the Erlenmeyer-Plöchl reaction, making it an even more powerful tool for contemporary organic synthesis and drug discovery. The resulting azlactones continue to serve as pivotal precursors for α,α-disubstituted amino acids, chiral heterocycles, and complex natural products, cementing the reaction's legacy as a fundamental transformation in chemistry.[16]

References

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

-

Rao, H.S.P., et al. (2012). Bismuth(III) acetate catalyzes the synthesis of azlactones from aromatic aldehydes in moderate to good yields via the Erlenmeyer synthesis. ResearchGate. Available at: [Link]

-

El-Sayed, R., et al. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

-

ChemEurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available at: [Link]

-

Lingaiah, B., & Shinde, D. (2022). A Heterogeneous approach to synthesis of azlactones. International Journal of Creative Research Thoughts. Available at: [Link]

-

Reddy, G.S., et al. (2021). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available at: [Link]

-

Organic Chemistry (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. Available at: [Link]

-

Conway, P.A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. Available at: [Link]

-

Heravi, M.R.P. (2012). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Conway, P.A., & Kelleher, C.T. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. ResearchGate. Available at: [Link]

-

Sreevidya, V., et al. (2015). Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Let's learn chemistry (2021). Erlenmeyer Azlactone Synthesis for amino acid. YouTube. Available at: [Link]

-

Wikiwand. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

-

Chandrasekhar, S., et al. (2006). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. ResearchGate. Available at: [Link]

-

da Silva, G.V.J., et al. (2015). Classical Erlenmeyer azlactone preparation. ResearchGate. Available at: [Link]

-

da Silva, G.V.J., & Amarante, G.W. (2016). Azlactone Reaction Developments. Chemistry – A European Journal. Available at: [Link]

-

Rizk, S.A. (2013). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals. Available at: [Link]

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. academeresearchjournals.org [academeresearchjournals.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]

- 9. researchgate.net [researchgate.net]

- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Oxazolone Chemistry: From Benchtop Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Heterocycle

For over a century, the five-membered heterocyclic ring system known as oxazolone, or azlactone, has captivated the attention of organic chemists and medicinal scientists alike. First identified in the late 19th century, this seemingly simple scaffold has proven to be a remarkably versatile building block, serving as a gateway to a vast array of complex molecular architectures, including amino acids, peptides, and other biologically active heterocycles.[1][2] Its unique reactivity, stemming from the presence of multiple electrophilic and nucleophilic centers, has fueled continuous innovation in synthetic methodology and has been instrumental in the development of numerous compounds with significant therapeutic potential.[3] This in-depth technical guide provides a historical perspective on the evolution of oxazolone chemistry, from its foundational discoveries to its contemporary applications in drug development. We will delve into the mechanistic underpinnings of key reactions, explore the progression of synthetic strategies, and highlight landmark achievements that have solidified the oxazolone core as an indispensable tool in the modern chemist's arsenal.

The Dawn of an Era: The Erlenmeyer-Plöchl Synthesis

The story of oxazolone chemistry begins in 1883 with the pioneering work of J. Plöchl, who first reported the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride.[4] However, it was Emil Erlenmeyer who, in 1893, correctly elucidated the structure of the resulting product as a five-membered heterocyclic ring, which he termed "azlactone."[4][5] This seminal reaction, now famously known as the Erlenmeyer-Plöchl azlactone synthesis, laid the groundwork for all subsequent explorations into oxazolone chemistry.[6][7]

The reaction involves the condensation of an N-acylglycine (most commonly hippuric acid) with an aldehyde or ketone, facilitated by a dehydrating agent (typically acetic anhydride) and a base catalyst (traditionally sodium acetate). The robustness and broad substrate scope of this reaction have made it a mainstay in organic synthesis for over a century.

Causality in Mechanism: Unraveling the Erlenmeyer-Plöchl Reaction

The enduring utility of the Erlenmeyer-Plöchl synthesis lies in its predictable and well-understood mechanism, which proceeds through a series of distinct steps:

-

Cyclization to the 2-Phenyl-5(4H)-oxazolone: The first step involves the intramolecular cyclization of the N-acylglycine, driven by the dehydrating action of acetic anhydride, to form the key 2-phenyl-5(4H)-oxazolone intermediate. This intermediate is the cornerstone of the subsequent condensation.

-

Enolate Formation: The C-4 position of the oxazolone ring bears acidic protons. In the presence of a base, such as the acetate ion from sodium acetate, a proton is abstracted to form a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.

-

Perkin-Type Condensation: The generated enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone in a Perkin-type condensation reaction.

-

Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form a thermodynamically stable exocyclic double bond, yielding the final unsaturated 5(4H)-oxazolone product.

Caption: Mechanism of the Erlenmeyer-Plöchl Reaction.

Evolution of Synthetic Methodologies: Beyond the Classical Approach

While the classical Erlenmeyer-Plöchl synthesis remains a valuable tool, the demands of modern chemistry for greater efficiency, milder reaction conditions, and greener processes have spurred the development of numerous innovative modifications.

Catalysis: The Quest for Efficiency

The traditional use of stoichiometric sodium acetate has been a target for improvement. A variety of alternative catalysts have been explored to enhance reaction rates and yields.

-

Lewis Acids: Catalytic amounts of Lewis acids such as zinc oxide (ZnO) have been shown to effectively promote the condensation under milder conditions, often at room temperature.[8]

-

Ionic Liquids: Basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have emerged as "green" catalysts and solvents for the Erlenmeyer-Plöchl reaction, offering advantages such as high yields, short reaction times, and catalyst recyclability.[9][10]

-

Palladium Catalysis: Palladium(II) acetate has been successfully employed as a catalyst in solvent-free microwave-assisted syntheses of oxazolones.[6]

Modern Techniques: Greener and Faster Syntheses

The integration of modern synthetic techniques has revolutionized oxazolone synthesis, offering significant advantages over conventional heating methods.

-

Microwave-Assisted Synthesis: Microwave irradiation has dramatically reduced reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[11] This technique provides rapid and uniform heating, minimizing the formation of byproducts.

-

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free methods, often employing grinding (mechanochemistry) or microwave irradiation, have been developed for the efficient synthesis of oxazolones, reducing waste and simplifying purification.[1][6]

Table 1: Comparative Performance of Different Catalysts and Conditions in Oxazolone Synthesis

| Catalyst | Reaction Conditions | Substrate (Aldehyde) | Time | Yield (%) | Reference |

| Sodium Acetate | Acetic anhydride, 100°C | p-nitrobenzaldehyde | 15 min | 97 | [8] |

| Zinc Oxide (ZnO) | Acetic anhydride, Ethanol, RT | p-anisaldehyde | 10 min | 95 | [8] |

| [bmIm]OH | Acetic anhydride, RT | Benzaldehyde | 90 min | 71 | [9] |

| Palladium(II) Acetate | Solvent-free, Microwave | Various aldehydes | 4-5 min | 70-75 | [6] |

| Alumina/Boric Acid | Acetic anhydride, Refluxing benzene | Various aldehydes | - | 80-90 | [6] |

| Dodecatungstophosphoric acid | Acetic anhydride, Microwave | Various aldehydes/ketones | Fast | Good | [12] |

Experimental Protocols: A Practical Guide

To ensure reproducibility and provide a self-validating system, this section details step-by-step methodologies for both classical and modern oxazolone syntheses.

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol outlines the traditional method for synthesizing a common oxazolone derivative.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).

-

Add acetic anhydride (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture in an oil bath at 80-100 °C for 1-2 hours with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol followed by water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Caption: Historical Timeline of Key Developments in Oxazolone Chemistry.

Conclusion: A Future Built on a Rich History

From its serendipitous discovery in the late 19th century to its current status as a cornerstone of synthetic and medicinal chemistry, the journey of the oxazolone ring is a testament to the enduring power of fundamental organic reactions. The Erlenmeyer-Plöchl synthesis, in its classical form and its modern, more sustainable iterations, continues to provide chemists with a reliable and versatile tool for accessing a vast chemical space. The ever-expanding repertoire of biological activities associated with oxazolone derivatives ensures that this remarkable heterocycle will remain at the forefront of drug discovery and development for the foreseeable future, promising new solutions to pressing medical challenges.

References

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Letters in Drug Design & Discovery, 6, 69-77. [Link]

-

Chhabra, S., Zamman, M. S., Alam, M. M., & Akhter, M. (2016). Oxazolones: A Review of Its Synthesis. Journal of Pharmaceutical and Medicinal Chemistry, 2(1), 109-116. [Link]

-

Bala, S., Saini, M., & Kamboj, S. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1118. [Link]

-

Banerjee, J., et al. (2017). Comparison of Yields of Synthesis, of 2, 4 di-substituted oxazolone Derivatives taking Aldehydes vs Ketones as Starting Reagent. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 71-76. [Link]

-

Banerjee, J., et al. (2017). Comparison of Yields of Synthesis, of 2, 4 di-substituted oxazolone Derivatives taking Aldehydes vs Ketones as Starting Reagent and Evaluation of Biological Activities. ResearchGate. [Link]

-

Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127. [Link]

-

Sharma, N., Banerjee, J., Shrestha, N., & Chaudhury, D. (2015). A review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences, 2(3), 964-987. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Erlenmeyer-Plöchl azlactone and amino acid synthesis. Chemeurope.com. [Link]

-

Kariya, V. H., Mulani, V., & Savant, M. M. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. International Journal of Scientific and innovative Mathematical Research, 5(2), 1-6. [Link]

-

Patil, S. G., Bagul, R. R., Kamble, V. M., & Navale, V. A. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]

-

Sharma, N., Banerjee, J., Shrestha, N., & Chaudhury, D. (2015). A review on oxazolone, it's method of synthesis and biological activity. ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Akram, M. A. W., Lakshmi, S., Shankar, B., & Gouda, T. S. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars, 3(2), 775-779. [Link]

-

Kidwai, M., et al. (2001). Solid support Erlenmeyer synthesis of azlactones using microwaves. Indian Journal of Chemistry - Section B, 40(12), 1154-1155. [Link]

-

von Matt, P., & Pfaltz, A. (2010). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 206-210. [Link]

-

Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solvent‐Free Microwave‐Assisted Efficient Synthesis of 4,4‐Disubstituted 2‐Oxazolines | Semantic Scholar [semanticscholar.org]

- 3. WO1994000509A1 - Oxazolone derived materials - Google Patents [patents.google.com]

- 4. View of An Analysis upon Historical Perspective and Development of QSAR Modeling: A Practical Overview | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rfppl.co.in [rfppl.co.in]

- 10. jocpr.com [jocpr.com]

- 11. benchchem.com [benchchem.com]

- 12. sphinxsai.com [sphinxsai.com]

Biological Activity of 4-Benzyl-2-phenyl-2-oxazoline-5-one and its Analogs

An In-Depth Technical Guide

Abstract

The oxazolone scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the biological activities associated with 4-substituted-2-phenyl-2-oxazoline-5-ones, with a primary focus on the extensively studied 4-benzylidene derivative as a representative model for understanding the potential of the saturated 4-benzyl analog. Oxazolone derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] This document details the synthetic pathways, proposed mechanisms of action, and robust experimental protocols for evaluating these biological effects, offering researchers and drug development professionals a thorough resource for harnessing the therapeutic potential of this important chemical class.

Introduction to the 2-Oxazolin-5-one Scaffold

The 2-oxazolin-5-one ring, also known as an azlactone, is a critical pharmacophore in the development of novel therapeutic agents.[6] Its structure, featuring reactive sites at the C-2, C-4, and C-5 positions, allows for extensive chemical modification, making it a versatile intermediate for synthesizing a wide array of organic molecules, including amino acids and other heterocyclic systems.[1][5]

The genesis of research into this class of compounds is rooted in the Erlenmeyer-Plöchl synthesis, first described in 1893.[7] This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine (such as hippuric acid) in the presence of acetic anhydride and a base catalyst.[7][8] This classical method provided the first reliable route to these compounds, establishing them as accessible and highly valuable synthetic targets.[7]

While the topic of this guide is 4-Benzyl-2-phenyl-2-oxazoline-5-one (the saturated analog), it is crucial to note that the vast majority of published research has focused on its unsaturated precursor, 4-Benzylidene-2-phenyl-2-oxazoline-5-one . This benzylidene derivative is the direct product of the Erlenmeyer-Plöchl reaction with benzaldehyde and serves as the archetypal example for this class. Its exocyclic double bond is a key feature influencing its reactivity and biological profile. The biological activities discussed herein are primarily derived from studies on this and other 4-arylidene analogs, providing a foundational understanding applicable to the broader class, including the saturated 4-benzyl variant.

Synthesis of the 4-Substituted-2-phenyl-2-oxazoline-5-one Core

The primary route to synthesizing the 4-benzylidene-2-phenyl-2-oxazoline-5-one scaffold is the Erlenmeyer-Plöchl reaction. This method is efficient and proceeds through the cyclization of an N-acylamino acid, followed by condensation with an aldehyde.

2.1. General Synthesis Workflow

The synthesis can be visualized as a two-stage process. First, hippuric acid (N-benzoylglycine) undergoes intramolecular cyclization and dehydration, facilitated by acetic anhydride, to form a 2-phenyl-5(4H)-oxazolone intermediate. This azlactone possesses acidic protons at the C-4 position, which then readily condense with an aromatic aldehyde (e.g., benzaldehyde) to yield the final 4-benzylidene product.[7]

2.2. Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 4-substituted-2-phenyl oxazol-5(4H)-ones.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzoyl glycine (0.25 mol) and the desired aromatic aldehyde (0.25 mol) in acetic anhydride (0.75 mol).

-

Catalyst Addition: Add freshly fused sodium acetate (0.25 mol) to the reaction mixture.

-

Reflux: Heat the mixture in a water bath and maintain at reflux for 2 hours with constant stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After cooling the reaction mixture to room temperature, add ethanol. To facilitate complete precipitation of the product, store the mixture overnight at 5°C in a refrigerator.

-

Isolation and Purification: Collect the solid product by filtration. Wash the crude product thoroughly with cold water and a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallization: Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and Mass Spectrometry.[2][10]

Major Biological Activities and Mechanisms of Action

Oxazolone derivatives exhibit a remarkable range of biological activities, stemming from their ability to interact with various enzymes and biological receptors.[3][4] The C-2 and C-4 positions are particularly crucial for these interactions.[2]

3.1. Antimicrobial and Antibiofilm Activity

A significant body of research highlights the potential of oxazolones as novel antimicrobial agents, which is critical in the era of rising antibiotic resistance.[11]

-

Spectrum of Activity: Derivatives of 4-benzylidene-2-methyl-oxazoline-5-one have demonstrated both bacteriostatic and bactericidal effects against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria, as well as fungi (Candida albicans).[2][12] Some methoxy-substituted benzylidene derivatives have shown particularly potent activity.[13]

-

Antibiofilm Properties: Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Certain oxazolone compounds have been shown to effectively inhibit biofilm formation in pathogens like S. aureus.[11][12] This activity is partly attributed to the downregulation of genes essential for biofilm matrix production, such as the icaA gene.[11][12]

Proposed Mechanism of Action: While the precise mechanism for this specific oxazolone is still under investigation, the broader class of oxazolidinones (a related saturated ring system) provides a compelling model. Linezolid, an FDA-approved oxazolidinone antibiotic, functions by inhibiting the initiation of bacterial protein synthesis.[14][15][16] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the 70S initiation complex necessary for translation.[14][16] It is plausible that oxazolinones exert their antimicrobial effect through a similar mechanism, disrupting essential protein production in bacteria.

3.2. Anticancer Activity

Numerous studies have evaluated 4-benzylidene-2-phenyl-oxazol-5(4H)-one derivatives as potential anticancer agents, revealing significant cytotoxic activity against various human cancer cell lines.[4][10]

-

Cytotoxicity: In one study, a series of 14 derivatives were tested against the A549 human lung carcinoma cell line. The parent compound, 4-benzylidene-2-phenyloxazol-5(4H)-one, was found to be the most potent, with a CTC₅₀ (Concentration for 50% Total Cytotoxicity) value of 25 µg/mL.[10]

-

Cell Line Specificity: Other studies have demonstrated cytotoxic effects against breast cancer cells (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116).[4][12] For instance, 4-benzylidene-2-methyl-oxazoline-5-one induced cell death in MCF-7 cells at concentrations of 0.01 mg/mL and higher.[11][12]

Proposed Mechanism of Action: The primary mechanism of anticancer activity appears to be the induction of apoptosis. While specific signaling pathways for this compound are not fully elucidated, related thiazolidinone analogs have been shown to induce apoptosis effectively in cancer cells while sparing normal cells.[17] This tumor-selective action is a highly desirable trait for chemotherapeutic agents. Furthermore, these compounds may bypass common drug resistance mechanisms, as they are not substrates for P-glycoprotein, a transporter that often pumps anticancer drugs out of cancer cells.[17]

3.3. Anti-inflammatory and Enzyme Inhibitory Activity

The oxazolone scaffold is present in several molecules with known anti-inflammatory properties.[5]

-

Anti-inflammatory Effects: Derivatives of this class have been shown to inhibit carrageenan-induced paw edema in animal models, a standard test for acute inflammation.[5][18] The mechanism is likely related to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Enzyme Inhibition: Beyond inflammation, oxazolones have been identified as inhibitors of other key enzymes. For example, certain derivatives of cinnamic acid containing the oxazolone ring have shown reversible inhibitory activity against human acetylcholinesterase (hAChE), an enzyme targeted in the treatment of Alzheimer's disease.[19]

Quantitative Data Summary

The following tables summarize the reported biological activities of representative oxazolone derivatives.

Table 1: Antimicrobial Activity

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Source |

|---|---|---|---|---|

| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus ATCC 25923 | 0.05 | >0.05 | [12] |

| 4-benzylidene-2-methyl-oxazoline-5-one | M. luteus PTCC 1110 | 0.05 | >0.05 | [12] |

| 4-benzylidene-2-methyl-oxazoline-5-one | C. albicans PTCC 5011 | N/A | N/A |[12] |

Table 2: Anticancer Cytotoxicity

| Compound Derivative | Cell Line | CTC₅₀ / IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| 4-benzylidene-2-phenyl | A549 (Lung) | 25 | [10] |

| 4-(4-chlorobenzylidene)-2-phenyl | A549 (Lung) | 80 | [10] |

| 4-(4-hydroxybenzylidene)-2-phenyl | A549 (Lung) | 33 | [10] |

| 4-(4-methoxybenzylidene)-2-phenyl | A549 (Lung) | 40 | [10] |

| 4-(4-methoxybenzylidene)-2-substituted | HepG2 (Liver) | 8.9 | [4] |

| 4-(4-methoxybenzylidene)-2-substituted | HCT-116 (Colorectal) | 9.2 |[4] |

Protocols for Biological Evaluation

5.1. Protocol: Antimicrobial Susceptibility Testing (Agar-Well Diffusion)

This method provides a qualitative assessment of antimicrobial activity.

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Plating: Evenly swab the inoculum over the entire surface of the agar plate.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into the wells.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., ampicillin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25°C for 48-72 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[2]

5.2. Protocol: Cytotoxicity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[10]

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Discard the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% SRB solution (in 1% acetic acid) to each well and stain for 10 minutes at room temperature.

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Reading: Read the optical density (OD) at 510 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells to determine the CTC₅₀ value.[10]

Conclusion and Future Directions

The 4-substituted-2-phenyl-2-oxazoline-5-one scaffold is a validated and highly promising platform for the development of new therapeutic agents. The extensive research on the 4-benzylidene derivative demonstrates potent antimicrobial, anticancer, and anti-inflammatory activities. The structural versatility of the oxazolone ring allows for fine-tuning of its biological profile through targeted chemical modifications, particularly at the C-2 and C-4 positions.

Future research should focus on several key areas:

-

Mechanism Elucidation: Detailed studies are needed to pinpoint the specific molecular targets and signaling pathways responsible for the observed biological effects.

-

Structure-Activity Relationship (SAR): A systematic exploration of different substituents on both the 2-phenyl and 4-benzylidene rings will help optimize potency and selectivity.[13]

-

Saturated Analogs: Direct investigation into the biological activity of the 4-benzyl (saturated) analog is warranted to determine how the exocyclic double bond contributes to the overall activity profile.

-

In Vivo Efficacy: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the rich chemistry and diverse bioactivity of the oxazolone core, researchers are well-positioned to develop novel drugs to combat infectious diseases, cancer, and inflammatory conditions.

References

- Benchchem. (n.d.). 4-Benzylidene-2-phenyl-2-oxazolin-5-one.

- Saour, K. Y., Al-Bayati, R. I. H., & Shia, J. S. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5-ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.

- Journal of Genetic Resources. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria.

- Journal of Genetic Resources. (n.d.). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria.

- Benchchem. (n.d.). 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1.

- Lima, C. H. S., et al. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Center for Biotechnology Information.

- Mahdi, A., & Alani, B. (n.d.). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment.

- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet Infectious Diseases, 1(1).

- Matthes, M. (1999). Oxazolidinones: a novel class of antibiotics. Cellular and Molecular Life Sciences, 56(5-6), 429-433.

- IARJSET. (n.d.). A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products.

- Tikdar, A. M. (n.d.). REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE.

- Kamal, A., et al. (n.d.). Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information.

- Saravanan, V. S., et al. (2006). Synthesis and Antibacterial Activity of Some 4-Substituted-2-phenyl oxazol-5(4H)-one Derivatives. Asian Journal of Chemistry, 18(4), 2511-2514.

- Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380.

- ChemicalBook. (n.d.). 4-BENZYLIDENE-2-PHENYL-2-OXAZOLIN-5-ONE | 17606-70-1.

- PubMed Central. (n.d.). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model.

- Journal of Genetic Resources. (n.d.). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria.

- PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone.

- Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds.

- National Center for Biotechnology Information. (n.d.). 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus aureus Biofilms.

- ResearchGate. (n.d.). Synthesis and antibacterial activity of some 4-substituted-2-phenyl oxazol-5(4H)-one derivatives.

- National Center for Biotechnology Information. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.

- National Center for Biotechnology Information. (n.d.). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs.

- JOCPR. (n.d.). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl].

- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst.

- PubChem. (n.d.). 4-Benzyl-2-phenyl-2-oxazolin-5-one.

- ResearchGate. (n.d.). Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2.

- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

- ResearchGate. (n.d.). Characteristic isoxazoline compounds with anticancer activity.

- ResearchGate. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.

- ACS Publications. (n.d.). Design and Synthesis of 4,5-Diphenyl-4-isoxazolines: Novel Inhibitors of Cyclooxygenase-2 with Analgesic and Antiinflammatory Activity. Journal of Medicinal Chemistry.

Sources

- 1. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 842-74-0 | Benchchem [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. journals.umz.ac.ir [journals.umz.ac.ir]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]

- 8. A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - IARJSET [iarjset.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria [sc.journals.umz.ac.ir]

- 12. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxazolidinones: a novel class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazolone Ring System: A Technical Guide to Its Discovery, Chemistry, and Enduring Significance in Drug Development

Abstract

The oxazolone ring, also known as an azlactone, represents a cornerstone of heterocyclic chemistry. First synthesized in the late 19th century, its true potential was unlocked through the seminal work of Erlenmeyer and Plöchl, whose development of the azlactone synthesis provided a foundational route to α-amino acids. Today, the oxazolone core is recognized as a "privileged scaffold," a versatile building block whose unique reactivity enables the synthesis of a vast array of complex molecules. This technical guide provides an in-depth exploration of the oxazolone system, from its historical discovery and fundamental synthetic pathways to its profound significance as a reactive intermediate and its modern applications in medicinal chemistry, bioimaging, and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and survey its role in the development of potent therapeutic agents.

The Oxazolone Core: Structure and Isomerism

The term "oxazolone" or "azlactone" refers to a class of five-membered heterocyclic compounds containing one nitrogen and two oxygen atoms, with one of the oxygens being part of a carbonyl group.[1][2] This deceptively simple structure exists in five distinct isomeric forms, differentiated by the positions of the carbonyl group and the endocyclic double bond.[1][2] Among these, the 5(4H)-oxazolones are the most extensively studied and synthetically useful.[1][3]

These 5(4H)-oxazolones are further classified into two critical types: saturated and unsaturated azlactones, which exhibit distinct chemical properties and reactivity profiles.[1][4] The unsaturated azlactones, featuring an exocyclic double bond at the C-4 position, are particularly significant as they serve as the direct products of the classical Erlenmeyer synthesis and are pivotal intermediates for further chemical transformations.[4] The planarity of the ring system and its inherent bond fixation contribute to its unique stability and reactivity.[1]

| Isomer Name | Carbonyl Position | Double Bond Position | Commonality |

| 5(4H)-oxazolone | C-5 | C-2 to N-3 | Most Common & Studied [1][3] |

| 5(2H)-oxazolone | C-5 | C-3 to C-4 | "Pseudo oxazolones"[1] |

| 2(3H)-oxazolone | C-2 | C-4 to C-5 | Known and studied[1][2] |

| 4(5H)-oxazolone | C-4 | C-2 to N-3 | Existence previously debated[1] |

| 2(5H)-oxazolone | C-2 | N-3 to C-4 | Known isomer[2] |

Historical Context: The Foundational Discovery

The journey of the oxazolone ring began in 1883 when Plöchl first reported its synthesis through the condensation of benzaldehyde and hippuric acid in the presence of acetic anhydride.[5][6] However, it was the meticulous work of Friedrich Gustav Carl Emil Erlenmeyer a decade later, in 1893, that correctly established the structure of the product as an "azlactone."[5][6][7] Erlenmeyer's extensive investigation into the reaction of N-acetylglycine with benzaldehyde not only solidified the structural assignment but also established the reaction as a robust and general method for α-amino acid synthesis.[7][8] This pivotal discovery, now immortalized as the Erlenmeyer-Plöchl azlactone synthesis , transformed the field of organic chemistry by providing a direct and accessible pathway to the building blocks of life, laying the groundwork for decades of research in peptide and medicinal chemistry.

The Erlenmeyer-Plöchl Synthesis: A Cornerstone Reaction

The Erlenmeyer-Plöchl synthesis remains the most fundamental and widely utilized method for preparing unsaturated 5(4H)-oxazolones.[3][7] The reaction facilitates the condensation of an N-acylglycine (most commonly hippuric acid or acetylglycine) with a carbonyl compound, typically an aromatic aldehyde, under dehydrating conditions.[1][7]

Mechanistic Causality: The choice of reagents is critical and rooted in their specific functions. Acetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent to cyclize the N-acylglycine into the initial saturated oxazolone, and it facilitates the subsequent condensation.[7][9] A base, classically anhydrous sodium acetate, is employed to deprotonate the acidic C-4 position of the newly formed oxazolone, generating a reactive enolate.[5][7] This enolate then attacks the aldehyde in a Perkin-type condensation, and subsequent elimination of water yields the thermodynamically stable unsaturated azlactone product.[7][8]

Caption: Mechanism of the Erlenmeyer-Plöchl Synthesis.

Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyloxazol-5-one

This protocol describes a standard, self-validating procedure for synthesizing a classic unsaturated azlactone.

Materials:

-

Hippuric Acid (N-benzoylglycine)

-

Benzaldehyde (freshly distilled)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine hippuric acid (5.37 g, 30 mmol), benzaldehyde (3.18 g, 30 mmol), anhydrous sodium acetate (2.46 g, 30 mmol), and acetic anhydride (10 mL).

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride and the oxazolone product. Sodium acetate serves as the necessary base.[5]

-

-

Heating: Gently swirl the flask to ensure mixing of the reactants. Heat the mixture on a steam bath or in a heating mantle with stirring for 1-2 hours. The initial slurry will liquefy and turn a deep yellow/orange color.

-

Insight: The reaction progress can often be monitored by the dissolution of solids and the color change, indicating the formation of the conjugated product.

-

-

Isolation: After the heating period, allow the mixture to cool slightly, then slowly pour it into a beaker containing 50 mL of cold ethanol while stirring vigorously.

-

Causality: The product is sparingly soluble in cold ethanol, leading to its precipitation. This step also quenches any remaining acetic anhydride.

-

-

Crystallization: Cool the ethanolic mixture in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration and Washing: Collect the bright yellow crystalline product by suction filtration using a Büchner funnel. Wash the crystals thoroughly with two portions of cold water to remove any sodium acetate and hippuric acid, followed by a final wash with a small amount of cold ethanol to facilitate drying.

-

Drying and Characterization: Dry the product in a vacuum oven. The yield of 4-benzylidene-2-phenyloxazol-5-one should be high. Characterize the product by melting point determination and spectroscopic methods (IR, NMR). The IR spectrum should show a characteristic C=O stretch around 1800-1780 cm⁻¹ and a C=N stretch around 1650 cm⁻¹.

The Oxazolone as a Versatile Synthetic Intermediate

The true power of the oxazolone ring lies in its remarkable versatility as a synthetic building block.[3] Its multiple reactive sites allow for a diverse range of chemical transformations, making it a gateway to numerous classes of compounds.

Caption: Key reaction pathways of the unsaturated oxazolone intermediate.

4.1. Ring-Opening Reactions: The Gateway to Peptides The most significant reaction of oxazolones is their susceptibility to nucleophilic ring-opening at the C-5 carbonyl carbon.[1] This reaction pathway is the basis for its use in synthesizing α-amino acids and their derivatives.[10][11]

-

Hydrolysis: Treatment with aqueous acid or base opens the ring to yield an α-acylamino acid, which can be further hydrolyzed to the free α-amino acid.[10]

-

Alcoholysis: Reaction with an alcohol leads to the corresponding α-acylamino ester. This is a crucial step in peptide synthesis.

-

Aminolysis: Reaction with amines or amino acids yields α-acylamino amides, directly forming a peptide bond.[11][12] The discovery that 4,4-dimethyloxazolones are excellent electrophiles for amidation has further enhanced their utility in synthesizing sterically hindered peptide analogs.[11]

4.2. Reactions at the Exocyclic Double Bond The conjugated double bond at the C-4 position is electron-deficient and reactive.

-

Diels-Alder Reactions: The exocyclic double bond can act as a dienophile, participating in [4+2] cycloaddition reactions to form complex polycyclic structures, which have been used to construct alkaloid skeletons.[1][13]

-

Michael Additions: The double bond is susceptible to conjugate addition by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the β-carbon of the resulting amino acid derivative.[13]

4.3. Transformation into Other Heterocycles Oxazolones are valuable precursors for other important heterocyclic systems. For instance, reaction with amines or hydrazines can lead to the formation of imidazolones, another class of biologically active compounds.[13][14] They can also be converted into highly functionalized oxazoles.[13]

Significance and Applications in Modern Science

The unique structural and reactive properties of the oxazolone ring have cemented its status as a privileged scaffold in contemporary research, with applications spanning from medicine to materials science.

A Privileged Scaffold in Medicinal Chemistry

The oxazolone moiety is a recurring feature in a multitude of compounds exhibiting a broad spectrum of biological activities.[4][13] The ability to easily modify substituents at the C-2 and C-4 positions allows for fine-tuning of a molecule's steric and electronic properties, which directly impacts its pharmacological profile.[1][3][13]

| Pharmacological Activity | Description and Significance |

| Anti-inflammatory | Derivatives have been shown to act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][15] |

| Anticancer | The oxazolone scaffold is found in natural products and synthetic compounds with potent cytotoxic and apoptotic activity against various cancer cell lines.[1][3][16] |

| Antimicrobial | A wide range of oxazolone derivatives exhibit significant antibacterial and antifungal properties against pathogenic strains.[1][13] |

| Anti-HIV / Antiviral | Certain derivatives have been identified as inhibitors of viral enzymes, showing potential as anti-HIV and antiviral agents.[1][3] |

| Anticonvulsant | The scaffold has been successfully incorporated into molecules designed to treat neurological disorders, demonstrating anticonvulsant activity.[1][13] |

| Analgesic | Linked to its anti-inflammatory properties, many oxazolone compounds also show significant pain-relieving effects.[13] |

Bioimaging and Materials Science

The structural similarity of the unsaturated oxazolone system to the chromophore of the Green Fluorescent Protein (GFP) has inspired research into its photophysical properties.[3]

-

Fluorescent Probes: Oxazolone derivatives have been developed as fluorescent dyes for bioimaging and as sensitive pH sensors.[3][17]

-

Fluorescence Amplification: It has been demonstrated that the coordination of an oxazolone ligand to a palladium center can restrict intramolecular motion, leading to a dramatic amplification of fluorescence quantum yield by several orders of magnitude.[18] This principle opens new avenues for designing highly luminescent organometallic materials.

Caption: Oxazolone as a tunable fluorescent system.

A Classic Tool in Immunology

Beyond its synthetic utility, oxazolone is a well-established hapten used in fundamental immunology research.[3] When applied topically to the skin of laboratory animals, it elicits a robust T-cell mediated inflammatory response known as contact hypersensitivity. This model is invaluable for studying the mechanisms of allergic contact dermatitis and for screening potential anti-inflammatory and immunomodulatory therapies.[3]

Future Outlook

From its discovery over a century ago, the oxazolone ring has evolved from a chemical curiosity into an indispensable tool in organic synthesis and drug discovery. Its enduring importance is a testament to its synthetic accessibility and unparalleled chemical versatility. Future research will undoubtedly focus on developing novel, highly stereoselective methods for oxazolone synthesis and functionalization. The continued exploration of its diverse pharmacological profile will uncover new therapeutic applications, while its unique photophysical properties hold immense promise for the development of next-generation sensors, imaging agents, and advanced functional materials. The oxazolone ring system is poised to remain a central and dynamic field of scientific inquiry for the foreseeable future.

References

- Vertex AI Search. (n.d.). Oxazolone: From Chemical Structure to Biological Function – A Review.

- Vertex AI Search. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Vertex AI Search. (n.d.). A Review on Reactions and Applications of Oxazolones.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study.

- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.

- Red Flower Publications. (2016). Oxazolones: A Review of Its Synthesis. Journal of Pharmaceutical and Medicinal Chemistry, 2(1).

- Vertex AI Search. (n.d.). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.

- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.

- Vertex AI Search. (n.d.). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.

- Scribd. (n.d.). Oxazolone Synthesis & Activity Review.

- Scribd. (n.d.). Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction.

- chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis.

- PubMed. (n.d.). The diverse chemistry of oxazol-5-(4H)-ones.

- ResearchGate. (2015). A review on oxazolone, it's method of synthesis and biological activity.

- Taylor & Francis Online. (2020). 5(4H)-oxazolones: Synthesis and biological activities. Synthetic Communications, 51(2), 215-233.

- ResearchGate. (n.d.). (PDF) A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY.

- NIH. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors.

- Vertex AI Search. (n.d.). Oxazolone's role in synthesizing 5-imidazolone pharmacological scaffolds.

- YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism.

- ACS Publications. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry.

- Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.

- PubMed. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Archives of Pharmacal Research, 41(5), 481-489.

- ResearchGate. (n.d.). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. modernscientificpress.com [modernscientificpress.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajrconline.org [ajrconline.org]

- 14. Oxazolone's role in synthesizing 5-imidazolone pharmacological scaffolds. [wisdomlib.org]

- 15. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the Synthesis of 4-Benzyl-2-phenyl-2-oxazoline-5-one: A Comprehensive Guide for Researchers

This document provides a detailed, two-step protocol for the synthesis of 4-benzyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction: The Significance of Oxazolones

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from their ability to act as precursors for amino acids, peptides, and various other heterocyclic systems. The specific target of this protocol, 4-benzyl-2-phenyl-2-oxazoline-5-one, is a saturated derivative of the more commonly synthesized 4-benzylidene-2-phenyl-2-oxazoline-5-one. The absence of the exocyclic double bond in the target molecule offers different reactivity and potential for further chemical transformations.

The synthesis of 4-benzyl-2-phenyl-2-oxazoline-5-one is achieved through a two-step process. The first step involves the well-established Erlenmeyer-Plöchl reaction to synthesize the unsaturated precursor, 4-benzylidene-2-phenyl-2-oxazoline-5-one.[1] The second step involves the selective reduction of the exocyclic carbon-carbon double bond of the precursor to yield the desired saturated product.

Reaction Scheme

Sources

The Versatile Scaffold: Application of 4-Benzyl-2-phenyl-2-oxazoline-5-one in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the privileged heterocyclic structures, the oxazolone core, and specifically 4-Benzyl-2-phenyl-2-oxazoline-5-one, has emerged as a compound of significant interest. Its utility spans from a versatile synthetic intermediate to a pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-Benzyl-2-phenyl-2-oxazoline-5-one in drug discovery, complete with detailed protocols and mechanistic insights.

Introduction to 4-Benzyl-2-phenyl-2-oxazoline-5-one: A Molecule of Opportunity

4-Benzyl-2-phenyl-2-oxazoline-5-one, an azlactone, is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen.[1][2] Historically, its synthesis is rooted in the classical Erlenmeyer-Plöchl azlactone synthesis, a reaction that has been a cornerstone of organic chemistry for over a century.[3] This method typically involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an N-acylglycine, like hippuric acid, in the presence of a dehydrating agent.[3] The inherent reactivity of the oxazolone ring, particularly at the C-5 carbonyl group and the exocyclic double bond, makes it a valuable precursor for the synthesis of a variety of organic molecules, including amino acids and other heterocyclic systems.[3]

Beyond its role as a synthetic intermediate, the 4-benzylidene-2-phenyloxazol-5-one scaffold has demonstrated a remarkable spectrum of pharmacological activities. This has established it as a significant pharmacophore in the development of new therapeutic agents.[3]

Applications in Drug Discovery

The diverse biological profile of 4-Benzyl-2-phenyl-2-oxazoline-5-one and its derivatives makes them attractive candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of oxazolone derivatives against various cancer cell lines. Derivatives of 4-benzylidene-2-phenyloxazol-5-one have shown the ability to induce apoptosis in cancer cells, leading to a significant decrease in cell viability.[3] For instance, studies have demonstrated its efficacy against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines.[4]

Mechanism of Action: The precise mechanism of anticancer activity is multifaceted and can be derivative-specific. However, a recurring theme is the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. The electrophilic nature of the α,β-unsaturated ketone moiety in some derivatives can lead to reactions with cellular thiols, potentially depleting glutathione and increasing reactive oxygen species (ROS), which in turn can trigger apoptotic signaling cascades.[5]

Logical Relationship: From Compound to Cellular Effect

Caption: General workflow from compound treatment to cancer cell death.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazolone derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[6] Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[7]

Mechanism of Action: The antimicrobial mechanism of oxazolone derivatives is still under investigation but may involve the disruption of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The ability to inhibit biofilm formation is particularly significant, as it can render bacteria more susceptible to conventional antibiotics.

Anti-inflammatory Activity

Certain derivatives of 4-benzylidene-2-phenyl-2-oxazolin-5-one have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This selectivity for COX-2 over COX-1 is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 4-Benzyl-2-phenyl-2-oxazoline-5-one and its derivatives.

Synthesis of 4-Benzylidene-2-phenyl-2-oxazoline-5-one

This protocol is based on the classical Erlenmeyer-Plöchl synthesis.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

In a round-bottom flask, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (0.5 equivalents).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the mixture under reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4-benzylidene-2-phenyl-2-oxazoline-5-one.

Experimental Workflow: Synthesis

Caption: Step-by-step workflow for the synthesis of the title compound.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[8]

Materials:

-

Adherent cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-Benzyl-2-phenyl-2-oxazoline-5-one (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-Benzyl-2-phenyl-2-oxazoline-5-one (typically in a range of 10-100 µg/mL) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Cell Fixation: After incubation, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

-